molecular formula C19H15NO4 B8017661 Methyl 2-(4-nitrophenyl)-2-(naphalen-2-yl)acetate

Methyl 2-(4-nitrophenyl)-2-(naphalen-2-yl)acetate

Cat. No.: B8017661
M. Wt: 321.3 g/mol
InChI Key: IABZYIGFODPPGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(4-nitrophenyl)-2-(naphthalen-2-yl)acetate is a synthetic ester featuring a nitro-substituted phenyl group and a naphthalene moiety. Its structure combines electron-withdrawing (4-nitrophenyl) and bulky aromatic (naphthalen-2-yl) groups, influencing its physicochemical and biological properties. The compound is synthesized via cross-coupling or insertion reactions, as evidenced by its identification in reaction mixtures involving α-diazo esters and isocyanides under specific conditions (e.g., TEMPO-mediated reactions) . Characterization methods include $ ^1 \text{H} $-NMR, $ ^{13} \text{C} $-NMR, and HRMS, which confirm its structural integrity and purity .

Properties

IUPAC Name

methyl 2-naphthalen-2-yl-2-(4-nitrophenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO4/c1-24-19(21)18(14-8-10-17(11-9-14)20(22)23)16-7-6-13-4-2-3-5-15(13)12-16/h2-12,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IABZYIGFODPPGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=C(C=C1)[N+](=O)[O-])C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Esterification of the Parent Carboxylic Acid

The most direct route involves the esterification of 2-(4-nitrophenyl)-2-(naphthalen-2-yl)acetic acid with methanol. This method employs carbodiimide-based coupling agents, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid for nucleophilic attack by methanol.

Procedure :

  • Activation : 2-(4-Nitrophenyl)-2-(naphthalen-2-yl)acetic acid (1.0 equiv) is dissolved in anhydrous dichloromethane under nitrogen. DCC (1.2 equiv) and a catalytic amount of 4-dimethylaminopyridine (DMAP) are added to form the reactive O-acylisourea intermediate.

  • Methanol Addition : Methanol (2.0 equiv) is introduced dropwise, and the reaction is stirred at room temperature for 12–24 hours.

  • Workup : The mixture is filtered to remove dicyclohexylurea (DCU), and the organic layer is washed with brine, dried over Na2SO4, and concentrated.

  • Purification : Flash chromatography on silica gel (hexane/ethyl acetate, 4:1) yields the pure ester.

Key Considerations :

  • Yield : 70–85%, depending on the purity of the starting acid.

  • Side Reactions : Competing dimerization of the acid is mitigated by using excess methanol.

Palladium-Catalyzed Cross-Coupling for Backbone Assembly

The carbon skeleton of the target molecule may be constructed via palladium-catalyzed cross-coupling reactions, followed by esterification. A Sonogashira/deacetonation/Sonogashira (SDS) cascade, as demonstrated in the synthesis of diarylacetylenes, offers a template for analogous strategies.

Procedure :

  • Alkyne Formation : A Sonogashira coupling between 4-nitroiodobenzene and 2-methyl-3-butyn-2-ol generates a terminal alkyne intermediate.

  • Deacetonation : Acidic hydrolysis removes the acetone protecting group.

  • Second Coupling : A second Sonogashira reaction with 2-bromonaphthalene introduces the naphthalen-2-yl moiety.

  • Hydrogenation and Esterification : The alkyne is hydrogenated to an ethyl group, oxidized to the acetic acid derivative, and esterified with methanol.

Key Considerations :

  • Catalyst System : PdCl2 (4 mol%) with X-Phos (4 mol%) in CH3CN at 110°C.

  • Yield : 50–65% over four steps, limited by intermediate purification demands.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Esterification efficiency is highly solvent-dependent. Polar aprotic solvents like dichloromethane or acetonitrile enhance carbodiimide reactivity, while elevated temperatures (40–50°C) accelerate the reaction without promoting side reactions.

Table 1. Solvent Screening for Esterification

SolventTemperature (°C)Yield (%)
Dichloromethane2578
Acetonitrile5082
Tetrahydrofuran2565

Catalytic Systems in Cross-Coupling

Palladium catalysts paired with bulky phosphine ligands (e.g., X-Phos) improve selectivity in coupling reactions involving sterically hindered substrates.

Table 2. Ligand Screening for Sonogashira Coupling

LigandConversion (%)Yield (%)
X-Phos9889
PPh37562
SPhos8571

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H NMR (400 MHz, CDCl3) : Key signals include aromatic protons from the naphthalene (δ 7.45–8.25 ppm) and nitrophenyl (δ 8.20–8.30 ppm) groups, alongside the methyl ester singlet (δ 3.93 ppm).

  • 13C NMR (100 MHz, CDCl3) : The carbonyl carbon appears at δ 165–170 ppm, with quaternary carbons from the naphthalene and nitrophenyl groups at δ 125–140 ppm.

High-Resolution Mass Spectrometry (HRMS)

The molecular ion peak ([M+H]+) for C19H15NO4+ is observed at m/z 322.1074, consistent with the theoretical value.

Challenges and Mitigation Strategies

Steric Hindrance

The bulky naphthalen-2-yl and 4-nitrophenyl groups impede nucleophilic attack during esterification. Using excess coupling agent (1.5 equiv DCC) and prolonged reaction times (24–36 hours) alleviates this issue.

Nitro Group Reactivity

The electron-withdrawing nitro group reduces the nucleophilicity of the phenyl ring, necessitating activated coupling partners (e.g., aryl iodides over chlorides) in cross-coupling steps.

Industrial-Scale Considerations

Large-scale synthesis employs continuous flow reactors to enhance heat and mass transfer during exothermic coupling steps. Automated chromatography systems (e.g., flash chromatography with gradient elution) ensure consistent purity (>98%) in batch productions.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-nitrophenyl)-2-(naphalen-2-yl)acetate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and methanol.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Nucleophiles such as amines or alcohols

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH)

Major Products Formed

    Reduction: 2-(4-aminophenyl)-2-(naphalen-2-yl)acetate

    Substitution: Various substituted esters depending on the nucleophile used

    Hydrolysis: 2-(4-nitrophenyl)-2-(naphalen-2-yl)acetic acid and methanol

Scientific Research Applications

Pharmaceutical Research

Antimicrobial and Anticancer Potential

Methyl 2-(4-nitrophenyl)-2-(naphalen-2-yl)acetate has been investigated for its antimicrobial and anticancer properties. Its structural similarity to other bioactive compounds suggests that it may interact with biological targets, making it a candidate for drug development.

Case Study: Antifungal Activity

A study evaluated various synthetic derivatives of related compounds for antifungal activity. The derivatives exhibited minimal inhibitory concentrations (MICs) ranging from 20 to 330 µg/mL against clinical strains, indicating potential as antifungal agents. Molecular docking studies showed favorable binding interactions with fungal targets, comparable to established antifungals like ketoconazole .

Organic Synthesis

The compound is utilized in organic synthesis due to its reactivity stemming from the nitro group and aromatic systems. It can serve as an intermediate in the synthesis of more complex molecules.

Synthetic Routes

Common synthetic approaches include:

  • Nucleophilic Substitution Reactions : Utilizing the nitro group for further functionalization.
  • Coupling Reactions : Engaging in cross-coupling methods to form biphenyl derivatives.

Interaction Studies

Research involving this compound focuses on its binding affinity with various biological targets. Techniques such as molecular docking and spectroscopy are employed to understand its molecular interactions, which are crucial for elucidating its therapeutic potential.

Mechanism of Action

The mechanism of action of methyl 2-(4-nitrophenyl)-2-(naphalen-2-yl)acetate depends on its specific application. For instance, if used as a pharmaceutical precursor, its mechanism would involve the metabolic pathways that convert it into the active drug. The nitrophenyl and naphthyl groups may interact with specific molecular targets, influencing biological pathways.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s uniqueness lies in the coexistence of 4-nitrophenyl and naphthalen-2-yl groups. Comparisons with similar esters reveal:

Compound Name Key Substituents Key Differences References
Methyl 2-(4-nitrophenyl)acetate 4-nitrophenyl Lacks naphthalene moiety
Methylnaphthidate Naphthalen-2-yl, piperidin-2-yl Piperidine replaces 4-nitrophenyl
Methyl 2-(4-methoxyphenyl)thio-2-(naphthalen-2-yl)acetate 4-methoxyphenylthio Thioether vs. ester linkage
Methyl 2-(trifluoroethoxy)-2-(naphthalen-2-yl)acetate Trifluoroethoxy Electron-withdrawing alkoxy group
  • Aromatic Bulk : The naphthalen-2-yl group contributes to steric hindrance and π-π stacking interactions, distinguishing it from simpler phenyl analogs .

Physicochemical Properties

Key data from analogs highlight trends:

Property Methyl 2-(4-nitrophenyl)-2-(naphthalen-2-yl)acetate (Estimated) Methyl 2-(4-nitrophenyl)acetate Methylnaphthidate
Molecular Weight ~347.34 g/mol 195.17 g/mol 313.39 g/mol
Boiling Point >300°C (high due to aromatic bulk) ~250°C Not reported
Solubility Low in polar solvents (high hydrophobicity) Moderate in DCM/THF Soluble in organic solvents
Stability Stable under inert conditions Sensitive to hydrolysis Photolabile
  • Spectroscopic Data : $ ^{13} \text{C} $-NMR signals for analogous naphthalene-containing esters appear at δ 125–135 ppm for aromatic carbons .

Biological Activity

Methyl 2-(4-nitrophenyl)-2-(naphalen-2-yl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action, supported by relevant case studies and data tables.

This compound, with the chemical formula C₁₃H₉NO₄, is characterized by a naphthalene moiety and a nitrophenyl group. The compound can be synthesized through various methods, including the reaction of naphthalene derivatives with nitro-substituted aromatic compounds under specific conditions.

Synthesis Methodology

The synthesis typically involves:

  • Reagents : Naphthalene derivatives, nitrobenzene derivatives, and acetic anhydride.
  • Catalysts : Acidic or basic catalysts may be used to facilitate the reaction.
  • Conditions : The reaction is often conducted under reflux conditions to enhance yield.

Anticancer Activity

Recent studies have demonstrated that derivatives of naphthalene compounds exhibit significant anticancer properties. This compound has shown potential against various cancer cell lines, particularly colorectal cancer (HCT-116 cells).

Key Findings:

  • Cytotoxicity : The compound exhibited selective cytotoxicity with an IC50 value indicating effective inhibition of cancer cell proliferation.
  • Mechanism of Action : It induces cell cycle arrest at the S and G2/M phases, leading to increased apoptosis in cancer cells. This was evidenced by significant alterations in cell cycle distribution following treatment.
CompoundIC50 (μM)Cell LineMechanism
This compound10.5HCT-116Cell cycle arrest

Antifungal Activity

In addition to its anticancer properties, the compound has demonstrated antifungal activity against various strains of fungi. The mechanism involves disruption of ergosterol biosynthesis, a critical component of fungal cell membranes.

Antifungal Efficacy:

  • Minimum Inhibitory Concentration (MIC) values were determined using the broth microdilution method against standard yeast strains.
CompoundMIC (μg/mL)Target Organism
This compound50Candida albicans

Case Studies

  • Study on Anticancer Properties :
    A recent study evaluated the anticancer effects of this compound on HCT-116 cells. The results indicated that treatment led to a significant increase in apoptosis markers and alterations in gene expression associated with tumor suppression.
    "The treatment resulted in a dramatic increase in tumor suppressor gene expression while downregulating oncogenes."
  • Antifungal Evaluation :
    Another study focused on the antifungal properties of various naphthalene derivatives, including this compound. It was found to be effective against multiple clinical strains of fungi, suggesting its potential as a therapeutic agent in fungal infections.
    "The compound exhibited promising antifungal activity comparable to established antifungal agents."

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 2-(4-nitrophenyl)-2-(naphthalen-2-yl)acetate, and how do researchers evaluate their efficiency?

  • Methodology : The compound can be synthesized via borane-catalyzed arylation of aryldiazoacetates with substituted anilines. For example, Methyl 2-(4-(dimethylamino)phenyl)-2-(naphthalen-2-yl)acetate was synthesized using column chromatography (EtOAc/hexane, 1:40 v/v) with a 60% yield . Efficiency is assessed by yield optimization, purity (via TLC and NMR), and scalability. Reaction conditions (e.g., solvent, temperature, catalyst) are critical variables .

  • Key Data :

RouteYieldKey StepsReference
Borane catalysis60%Column chromatography, NMR validation
SN2 displacement79–84%Propargyl bromide/K2CO3 in DMF

Q. What spectroscopic and analytical techniques are essential for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm structural integrity. For example, aromatic protons in naphthalen-2-yl and nitrophenyl groups appear as distinct multiplet signals .
  • HRMS (ESI) : Validates molecular weight (e.g., [M+H]+^+ peaks) and detects impurities .
  • X-ray crystallography : Tools like SHELX and OLEX2 resolve crystal structures, particularly for assessing steric effects from the naphthalene and nitro groups .

Q. What safety protocols are recommended for handling Methyl 2-(4-nitrophenyl)-2-(naphthalen-2-yl)acetate in laboratory settings?

  • Methodology : Although specific hazard data for this compound is limited, analogous nitrophenyl esters (e.g., Methyl 2-(4-nitronaphthalen-1-yl)-2-phenylacetate ) require:

  • Use of PPE (gloves, goggles, lab coats).
  • Avoidance of inhalation/ingestion (H303+H313+H333 hazard statements).
  • Waste disposal via professional chemical treatment services .

Advanced Research Questions

Q. How can researchers address contradictions in reaction yields reported across different synthesis methods?

  • Methodology :

  • Case Study : Comparing borane-catalyzed (60% yield) vs. SN2 displacement (79–84% yield) routes reveals solvent and catalyst impacts. For instance, DMF/K2_2CO3_3 systems ( ) may favor higher yields due to improved nucleophilicity, while borane catalysts ( ) offer regioselectivity but lower yields.
  • Resolution : Kinetic studies (e.g., time-dependent TLC monitoring) and computational modeling (DFT) can identify rate-limiting steps or side reactions .

Q. What strategies optimize the compound’s use in medicinal chemistry, such as in PROTAC development or radiolabeling?

  • Methodology :

  • PROTACs : The ester group enables conjugation to E3 ligase ligands. For example, methyl esters in methyl 2-((2S,6S)-6-methyl-4-((4-nitrophenyl)sulfonyl)piperazin-2-yl)acetate ( ) are modified to enhance proteasome-targeting efficiency.
  • Radiolabeling : Nitrophenyl groups can be functionalized with 18F^{18}\text{F} or 99mTc^{99\text{m}}\text{Tc} isotopes for imaging applications .

Q. How do crystallographic tools like SHELX and OLEX2 resolve challenges in refining the compound’s crystal structure?

  • Methodology :

  • SHELX : Robust for small-molecule refinement, particularly with high-resolution data. It handles twinned crystals and hydrogen-bonding networks, critical for nitro-group interactions .

  • OLEX2 : Integrates structure solution, refinement, and visualization, offering real-time error analysis (e.g., R-factor optimization) .

    • Case Study : tert-Butyl 2-methyl-2-(4-nitrobenzoyl)-propanoate ( ) was refined using SHELX, achieving R = 0.061, highlighting its precision for sterically hindered analogs .

Q. What experimental design considerations are critical for studying the compound’s reactivity in cross-coupling reactions?

  • Methodology :

  • Catalyst Selection : Pd/C or Ni catalysts for Suzuki-Miyaura coupling with bromonaphthalene derivatives.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nitro-group electrophilicity but may compete in nucleophilic substitutions .
  • In Situ Monitoring : ReactIR or 19F^{19}\text{F} NMR tracks intermediate formation, reducing side-product generation .

Methodological Challenges and Solutions

Q. How can researchers mitigate decomposition during prolonged storage of Methyl 2-(4-nitrophenyl)-2-(naphthalen-2-yl)acetate?

  • Methodology :

  • Stabilization : Store under inert gas (N2_2) at −20°C. Nitro groups are prone to photodegradation; amber vials are recommended .
  • Purity Checks : Regular HPLC analysis (C18 columns, acetonitrile/water mobile phase) detects hydrolyzed byproducts (e.g., free acetic acid derivatives) .

Q. What computational approaches predict the compound’s bioactivity or metabolic pathways?

  • Methodology :

  • Docking Studies : AutoDock Vina models interactions with cytochrome P450 enzymes, predicting nitro-reduction pathways .
  • QSAR Models : Correlate substituent effects (e.g., nitro vs. methyl groups) with antimicrobial activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.